N-(2-fluorophenyl)-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide
Description
N-(2-fluorophenyl)-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a fluorophenyl group, a piperidine ring, and a pyrimidine moiety. Its unique chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Properties
Molecular Formula |
C19H24FN5O |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]acetamide |
InChI |
InChI=1S/C19H24FN5O/c1-14-10-21-19(22-11-14)24(2)15-6-5-9-25(12-15)13-18(26)23-17-8-4-3-7-16(17)20/h3-4,7-8,10-11,15H,5-6,9,12-13H2,1-2H3,(H,23,26) |
InChI Key |
YJCVQEROZCTRHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)CC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of the piperidine ring, followed by the introduction of the pyrimidine moiety and the fluorophenyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxy-5-(1-hydroxy-2-{1-(4-methoxyphenyl)propan-2-ylamino}ethyl)phenyl)formamide fumarate
- 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsufonyl)amino]pyrimidine-5-yl-methanol
Uniqueness
Compared to similar compounds, N-(2-fluorophenyl)-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
